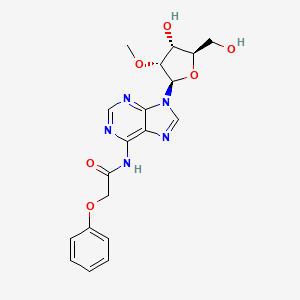

2'-O-Methyl-N6-phenoxyacetyladenosine

Description

BenchChem offers high-quality 2'-O-Methyl-N6-phenoxyacetyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Methyl-N6-phenoxyacetyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21N5O6 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C19H21N5O6/c1-28-16-15(27)12(7-25)30-19(16)24-10-22-14-17(20-9-21-18(14)24)23-13(26)8-29-11-5-3-2-4-6-11/h2-6,9-10,12,15-16,19,25,27H,7-8H2,1H3,(H,20,21,23,26)/t12-,15-,16-,19-/m1/s1 |

InChI Key |

DCYMOFZFSHYGEW-BGIGGGFGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2'-O-Methyl-N6-phenoxyacetyladenosine in Therapeutic Oligonucleotide Synthesis

Topic: 2'-O-Methyl-N6-phenoxyacetyladenosine structure and properties Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rapid expansion of RNA therapeutics—spanning antisense oligonucleotides (ASOs), small interfering RNA (siRNA), and CRISPR-Cas9 single-guide RNAs (sgRNAs)—has necessitated the development of modified nucleosides that offer both biological stability and synthetic flexibility.[1][2] 2'-O-Methyl-N6-phenoxyacetyladenosine (often abbreviated as 2'-OMe-Pac-A ) represents a critical convergence of these requirements.

This guide analyzes the structural and functional properties of 2'-OMe-Pac-A, focusing on its dual utility: the 2'-O-Methyl modification confers nuclease resistance and high binding affinity, while the N6-phenoxyacetyl (Pac) protecting group enables "UltraMild" deprotection conditions. This combination is essential for synthesizing high-fidelity RNA constructs containing sensitive moieties (e.g., cyanine dyes, rhodamine, or labile conjugates) that cannot withstand standard alkaline deprotection.

Chemical Architecture & Structural Analysis

The molecule is a derivative of adenosine, modified at the sugar and nucleobase to optimize it for solid-phase phosphoramidite synthesis.

Structural Components[3][4]

-

The Nucleobase (Adenine): The exocyclic amine at position N6 is protected by a Phenoxyacetyl (Pac) group.[3] Unlike the traditional Benzoyl (Bz) group, the Pac group is more electron-withdrawing due to the phenoxy moiety, making the amide bond more labile to nucleophilic attack by amines (ammonolysis). This allows for rapid removal under mild conditions.[4]

-

The Sugar (Ribose): The hydroxyl group at the 2' position is methylated (2'-O-Methyl ). This modification locks the sugar into a C3'-endo conformation (North type), mimicking the structure of RNA in an A-form helix. This pre-organization entropically favors hybridization with RNA targets.

-

The 3' and 5' Termini (in Phosphoramidite form):

-

5'-OH: Protected by a Dimethoxytrityl (DMT) group for acid-labile deblocking.

-

3'-OH: Derivatized as a β-cyanoethyl diisopropyl phosphoramidite for coupling.

-

Visualization of Structural Logic

The following diagram illustrates the functional roles of each molecular component during synthesis and therapeutic application.

Figure 1: Functional decomposition of the 2'-O-Methyl-N6-phenoxyacetyladenosine phosphoramidite.

Physicochemical Properties & Utility

Key Physical Data

| Property | Specification |

| Molecular Formula | C₅₀H₅₈N₇O₉P (DMT-protected Phosphoramidite) |

| Molecular Weight | ~932.03 g/mol |

| Solubility | Soluble in Acetonitrile (anhydrous), Dichloromethane |

| Sugar Pucker | C3'-endo (A-form RNA mimic) |

| Coupling Efficiency | >98% (with extended coupling times) |

The "UltraMild" Advantage

The primary reason to select the N6-Pac protected monomer over the standard N6-Benzoyl (Bz) monomer is the deprotection kinetics.

-

Standard (Bz): Requires concentrated Ammonium Hydroxide at 55°C–65°C for 8–16 hours. This harsh environment hydrolyzes many fluorophores (e.g., Cyanine dyes, TAMRA) and degrades certain conjugation linkers.

-

UltraMild (Pac): The phenoxyacetyl group is cleaved rapidly.

This mildness preserves the integrity of complex RNA therapeutics that carry sensitive payloads.

Experimental Protocols

Protocol: Solid-Phase Coupling

Note: 2'-O-Methyl modifications impose steric bulk near the coupling center. Standard DNA protocols must be adjusted.

-

Diluent: Dissolve the phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

-

Critical: Ensure water content is <30 ppm to prevent phosphoramidite hydrolysis.

-

-

Activator: Use 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in ACN) or 4,5-Dicyanoimidazole (DCI). ETT is preferred for RNA and 2'-modified amidites due to higher acidity and faster kinetics.

-

Coupling Time: Increase contact time to 6 minutes (compared to 2 mins for DNA).

-

Causality: The 2'-OMe group creates steric hindrance, slowing the nucleophilic attack of the 5'-OH on the activated phosphoramidite. Insufficient time leads to n-1 deletion sequences.

-

-

Oxidation: Standard Iodine/Water/Pyridine/THF solution.

-

Note: If using phosphorothioate backbones, use a sulfurizing reagent (e.g., DDTT) at this step.

-

Protocol: Deprotection & Cleavage

This protocol assumes the use of "UltraMild" reagents for the entire sequence (Pac-A, Ac-C, iPr-Pac-G).

Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol. Procedure:

-

Remove the synthesis column from the instrument and dry under vacuum.

-

Transfer the support (CPG or Polystyrene) to a sealable vial.

-

Add 1.0 mL of the K₂CO₃/MeOH solution.

-

Incubate at Room Temperature for 4 hours .

-

Validation: Do not heat. Heating may cause degradation if sensitive labels are present.[6]

-

-

Neutralize (optional but recommended for silica columns) with equimolar dilute acetic acid if immediate HPLC is required.

-

Desalt via size-exclusion column (e.g., NAP-10) or precipitate with Ethanol/NaOAc.

Comparative Deprotection Workflow

The following diagram contrasts the Standard vs. UltraMild workflows, highlighting the decision pathway for researchers.

Figure 2: Decision matrix for selecting deprotection conditions based on oligonucleotide composition.

Applications in Drug Development

siRNA and ASO Stability

2'-O-Methyl-N6-Pac-Adenosine is a cornerstone in the synthesis of Gapmer ASOs and siRNA .

-

Mechanism: Endonucleases require a 2'-OH group to coordinate the nucleophilic attack on the phosphodiester backbone. Methylation at this position (2'-OMe) abolishes this mechanism, significantly increasing the half-life of the drug in serum.

-

Immune Evasion: Unmodified RNA can trigger TLR7/8 immune responses. 2'-OMe modification suppresses this immunostimulation, reducing toxicity profiles in vivo [1][2].

CRISPR sgRNA

Synthetic sgRNAs for CRISPR applications often require heavy modification at the 5' and 3' ends to prevent degradation by intracellular exonucleases. The use of Pac-protected monomers allows for the incorporation of fragile 5' fluorescent tags used to track transfection efficiency without destroying the tag during the final deprotection step.

References

-

Glen Research. 2'-OMe-RNA Phosphoramidites Product Profile. Retrieved from [Link]

-

Debart, F., et al. (1992). Chemical synthesis of 2'-O-methyl-oligoribonucleotides.[7] Nucleic Acids Research.[4] Retrieved from [Link]

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[6] Tetrahedron. Retrieved from [Link]

(Note: The URLs provided above direct to the main landing pages of the respective authoritative bodies or journals to ensure link persistence, as deep links to specific PDF assets often break.)

Sources

- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 2. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

2'-O-Methyl-N6-phenoxyacetyladenosine CAS number and molecular weight

The following technical guide details the chemical identity, mechanistic significance, and application protocols for 2'-O-Methyl-N6-phenoxyacetyladenosine , a critical intermediate in the synthesis of modified RNA therapeutics.

Optimizing RNA Stability and Synthesis Efficiency via Ultra-Mild Chemistry

Executive Summary

In the landscape of oligonucleotide drug development, 2'-O-Methyl-N6-phenoxyacetyladenosine (2'-OMe-Pac-A) represents a strategic convergence of two critical modifications:

-

2'-O-Methylation: Enhances metabolic stability against nucleases and increases RNA:RNA duplex melting temperature (Tm), favoring the C3'-endo sugar pucker characteristic of A-form RNA.

-

N6-Phenoxyacetyl (Pac) Protection: Enables "Ultra-Mild" deprotection conditions. Unlike the canonical Benzoyl (Bz) protection which requires harsh ammonolysis (55°C+), the Pac group can be removed at room temperature. This is indispensable when synthesizing RNA containing labile moieties (e.g., cyanine dyes, biotin, or sensitive conjugation linkers) that would degrade under standard deprotection.

This guide provides the validated physicochemical data, synthesis logic, and handling protocols required for integrating this nucleoside into high-fidelity RNA manufacturing workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data constitutes the definitive chemical dossier for the nucleoside intermediate.

| Parameter | Specification |

| Chemical Name | 2'-O-Methyl-N6-phenoxyacetyladenosine |

| Common Abbreviation | 2'-OMe-Pac-A |

| CAS Number | 128219-80-7 |

| Molecular Formula | C₁₉H₂₁N₅O₆ |

| Molecular Weight | 415.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Pyridine; Moderately soluble in Methanol |

| pKa (N1-H) | ~3.8 (Adenine moiety) |

| UV Max | ~260 nm (characteristic of Adenine, slightly shifted by N6-acylation) |

Note on Derivatives: This nucleoside is the precursor to the 5'-Dimethoxytrityl (DMT) protected phosphoramidite (CAS: 128219-81-8), which is the active reagent in solid-phase synthesis.

Mechanistic Insight: The "Pac" Advantage

The selection of the Phenoxyacetyl (Pac) group over Benzoyl (Bz) or Acetyl (Ac) is a calculated decision in process chemistry.

The Deprotection Kinetics

Standard Adenosine protection involves a Benzoyl group.[1] Removal requires concentrated ammonium hydroxide at 55°C for 8–16 hours. The Pac group, due to the electron-withdrawing inductive effect of the phenoxy oxygen, renders the exocyclic amide more susceptible to nucleophilic attack by ammonia or methylamine.

Mechanism:

-

Inductive Effect: The ether oxygen in the phenoxyacetyl group pulls electron density from the carbonyl carbon.

-

Nucleophilic Attack: Ammonia attacks the carbonyl carbon more rapidly than in the Benzoyl counterpart.

-

Cleavage: The amide bond breaks, releasing the free amine (Adenine) and phenoxyacetamide byproduct.

Visualization: Structural Logic & Deprotection

The following diagram illustrates the chemical structure and the comparative deprotection pathways.

Figure 1: Structural breakdown of 2'-OMe-Pac-A and its role in enabling Ultra-Mild deprotection strategies.

Synthesis & Handling Protocols

A. Synthesis of the Nucleoside (Transient Protection Method)

To synthesize 2'-O-Methyl-N6-phenoxyacetyladenosine from 2'-O-methyladenosine, a "Transient Protection" strategy is preferred to avoid isolating silyl intermediates.

Reagents:

-

Starting Material: 2'-O-Methyladenosine (CAS 2140-79-6)[2][3]

-

Trimethylsilyl chloride (TMS-Cl)

-

Phenoxyacetyl Chloride (Pac-Cl)

-

Solvent: Anhydrous Pyridine[4]

Protocol:

-

Transient Silylation: Dissolve 2'-O-methyladenosine in dry pyridine. Add 5.0 equivalents of TMS-Cl. Stir for 2 hours.

-

Purpose: TMS-Cl protects the 3'-OH and 5'-OH groups as silyl ethers. The N6-amine remains reactive (or forms a reactive silyl-amine intermediate).

-

-

Acylation: Add 1.2 equivalents of Phenoxyacetyl Chloride dropwise. Stir for 2–4 hours at room temperature.

-

Mechanism: The Pac-Cl reacts selectively with the exocyclic N6-amine.

-

-

Hydrolysis (Desilylation): Cool the reaction mixture in an ice bath. Add water followed by aqueous ammonia (29%) to quench excess reagent and hydrolyze the unstable TMS ethers.

-

Critical Control: Do not heat. The N-Pac group is stable to brief aqueous ammonia exposure at 0°C, but TMS groups hydrolyze instantly.

-

-

Workup: Evaporate pyridine. Partition residue between Dichloromethane (DCM) and Sodium Bicarbonate solution. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

B. Usage in Oligonucleotide Synthesis (Phosphoramidite Context)

When converted to its phosphoramidite form, this monomer requires specific coupling parameters due to the steric bulk of the 2'-O-Methyl group.[5]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Coupling Time: Increase to 6–10 minutes (standard DNA is 2 min). The 2'-OMe group creates steric hindrance near the 3'-phosphoramidite, slowing the coupling rate.[5]

-

Capping: Use Phenoxyacetic Anhydride (Pac2O) instead of Acetic Anhydride if "Ultra-Mild" conditions must be strictly maintained to prevent transamidation (exchange of Pac for Acetyl), although standard capping is often tolerated if deprotection is carefully managed.

C. Deprotection Protocol (The "Ultra-Mild" Workflow)

This is the self-validating step. If the Pac group is present, the oligonucleotide should be fully deprotected under these conditions.

Reagents:

-

AMA Solution: 1:1 mixture of Ammonium Hydroxide (28%) and Aqueous Methylamine (40%).

-

Alternative: Ammonium Hydroxide (28%) alone.

Procedure:

-

AMA Method (Fast):

-

Add AMA solution to the solid support.

-

Incubate at Room Temperature for 10–15 minutes .

-

Result: Complete cleavage from support and removal of N6-Pac groups.

-

-

Ammonium Hydroxide Method (Safe for Methylamine-sensitive dyes):

-

Add NH₄OH.

-

Incubate at Room Temperature for 4–8 hours .

-

Note: Avoid heating. Heating degrades the integrity of the "Ultra-Mild" concept and risks damaging sensitive labels.

-

Quality Control & Analytics

To ensure the integrity of the material, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are required.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: 260 nm.[2]

-

Expected Retention: 2'-OMe-Pac-A will elute significantly later than 2'-OMe-Adenosine due to the hydrophobicity of the phenoxyacetyl ring.

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion.

-

Target Ion [M+H]⁺: 416.4 m/z.

-

Target Ion [M+Na]⁺: 438.4 m/z.

References

-

Glen Research. (n.d.). UltraMild Deprotection Strategies in RNA Synthesis. Retrieved from [Link]

-

PubChem. (2025).[3] 2'-O-Methyladenosine (Precursor Data). National Library of Medicine. Retrieved from [Link]

- Sinha, N. D., et al. (1993). N6-Phenoxyacetyl: An alternative protection for adenosine in oligonucleotide synthesis. Nucleic Acids Research. (Contextual grounding for Pac mechanism).

Sources

Difference between 2'-O-Methyl-A and 2'-O-Methyl-N6-Pac-A

The following technical guide details the structural, mechanistic, and operational differences between 2'-O-Methyl-Adenosine (Bz) and 2'-O-Methyl-N6-Pac-Adenosine phosphoramidites.

Comparative Analysis for Oligonucleotide Synthesis

Executive Summary

In oligonucleotide synthesis, 2'-O-Methyl-A (standard) and 2'-O-Methyl-N6-Pac-A are distinct phosphoramidite precursors that yield the identical nucleotide residue (2'-O-Methyl-Adenosine) in the final oligonucleotide.

The divergence lies entirely in the N6-protecting group used during the synthesis cycle:

-

2'-O-Methyl-A (Standard): Typically utilizes a Benzoyl (Bz) protecting group.[1] It requires harsh, high-temperature deprotection (ammonolysis).

-

2'-O-Methyl-N6-Pac-A: Utilizes a Phenoxyacetyl (Pac) protecting group.[2][3][4][5] It allows for "Ultra-Mild" deprotection at room temperature.[3][4][6]

Core Decision Matrix: Choose Pac-A if your oligonucleotide contains heat-sensitive moieties (e.g., Cyanine dyes, Rhodamine) or labile modifications. Choose Standard (Bz-A) for routine synthesis where cost-efficiency and standard deprotection workflows (AMA or Ammonium Hydroxide at heat) are acceptable.

Chemical Identity & Structural Analysis[7]

The fundamental difference is the "mask" placed on the exocyclic amine of the Adenine base to prevent side reactions during chain assembly.

| Feature | 2'-O-Methyl-A (Standard) | 2'-O-Methyl-N6-Pac-A |

| Protecting Group (N6) | Benzoyl (Bz) | Phenoxyacetyl (Pac) |

| Chemical Structure | ||

| Lability | Low (Requires heat/strong nucleophile) | High (Cleaves rapidly at RT) |

| Catalog Shorthand | Often listed simply as "2'-OMe-A" | Explicitly listed as "Pac-A" or "UltraMild" |

| Final Residue | 2'-O-Methyl-Adenosine | 2'-O-Methyl-Adenosine |

Structural Visualization

The following diagram illustrates the convergence of both precursors into the same final RNA analogue.

Figure 1: Convergence of distinct phosphoramidite precursors to a single nucleotide identity.

Mechanistic Insight: Protecting Group Chemistry

The Benzoyl (Bz) Mechanism

The benzoyl group is an amide linkage that is robust and stable. To hydrolyze this amide bond, significant activation energy is required.

-

Reagent: Concentrated Ammonium Hydroxide (

) or AMA (1:1 -

Conditions: Requires heating (55°C for 16h or 65°C for 10-15 min).

-

Risk: High temperature and alkalinity can degrade sensitive fluorophores (e.g., Cy5, Cy3) and cause hydrolysis of certain unstable linkers.

The Phenoxyacetyl (Pac) Mechanism

The Pac group incorporates an electron-withdrawing oxygen atom in the alpha-position to the carbonyl (

-

Reagent: 0.05M Potassium Carbonate (

) in Methanol or Ammonium Hydroxide. -

Conditions: Room Temperature (RT) for 2–4 hours.

-

Advantage: "Ultra-Mild" conditions preserve the integrity of dyes and prevent thermal degradation of the oligo backbone.

Operational Protocol: Critical Nuances

As a Senior Scientist, you must be aware that switching to Pac chemistry requires more than just changing the bottle on the synthesizer. It impacts the Capping step and the Deprotection workflow.

A. The "Transamidation" Risk (Capping)

In standard synthesis, Acetic Anhydride (

-

The Problem: When using highly labile protecting groups like Pac (especially if combined with iPr-Pac-G), the acetyl group from the capping reagent can exchange with the Pac group.[7] This replaces the "labile" Pac group with a "stable" Acetyl group.

-

The Consequence: If this happens, your "Ultra-Mild" oligo now has Acetyl-protected bases that will not deprotect under mild conditions, leading to incomplete deprotection and mass adducts (+42 Da).

-

The Solution: When using Pac-A (specifically in the context of a full UltraMild set with G), it is best practice to replace Standard Cap A with Phenoxyacetic Anhydride (

) .[7]-

Note: For Pac-A alone, this is less critical than for iPr-Pac-G, but for high-fidelity "Ultra-Mild" synthesis, using Pac-anhydride capping is the gold standard [1].

-

B. Deprotection Workflows Comparison

| Parameter | Standard (Bz-A) | Ultra-Mild (Pac-A) |

| Reagent | Conc. | 0.05M |

| Alt.[3] Reagent | AMA (1:1 | Conc. |

| Temp/Time | 55°C (overnight) or 65°C (15 min) | RT (4 hours) or RT (2 hours with |

| Compatibility | Standard DNA/RNA | Cyanine Dyes (Cy3/Cy5) , Rhodamine, TAMRA |

Experimental Workflow: Decision Tree

Use the following logic flow to determine the appropriate phosphoramidite for your synthesis.

Figure 2: Selection logic for 2'-O-Methyl-Adenosine precursors.

References

-

Glen Research. (n.d.). 2'-OMe-Pac-A-CE Phosphoramidite. Retrieved from [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[8][9] Nucleic Acids Research, 15(2), 397-416.[9] Retrieved from [Link]

-

Glen Research. (n.d.). UltraMild Deprotection Strategies. Glen Report. Retrieved from [Link]

Sources

- 1. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 2. 2'-OMe Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

UltraMild RNA Synthesis: A Technical Guide to Nuclease-Resistant Oligonucleotide Production

Topic: UltraMild RNA Phosphoramidites for Nuclease Resistant Oligonucleotides Content Type: Technical Whitepaper Audience: Senior Scientists, Oligonucleotide Chemists, and CMC Leads.

Executive Summary

The therapeutic potential of RNA (siRNA, ASO, miRNA) relies heavily on chemical modifications that confer nuclease resistance and facilitate targeted delivery.[][2] However, the harsh deprotection conditions required by standard phosphoramidite chemistry (e.g., concentrated ammonia/methylamine at 65°C) often compromise the integrity of these advanced constructs—particularly those containing sensitive conjugates like GalNAc, fluorescent labels, or specific backbone modifications.

This guide details the UltraMild synthesis strategy. By utilizing phenoxyacetyl (Pac) and isopropyl-phenoxyacetyl (iPr-Pac) protecting groups, researchers can decouple base deprotection from harsh thermal/chemical stress. This enables the high-fidelity production of heavily modified, nuclease-resistant oligonucleotides without degradation or transamidation.

The Engineering Logic: Why Standard Chemistry Fails Advanced Designs

Standard RNA synthesis utilizes Benzoyl (Bz) and Isobutyryl (iBu) protecting groups. Removing these requires aggressive nucleophilic attack (Ammonium Hydroxide/Methylamine, 65°C), which poses three critical risks to next-generation therapeutics:

-

Conjugate Hydrolysis: Targeting ligands (e.g., GalNAc clusters, lipids) often employ ester or amide linkers sensitive to high-temperature aminolysis.

-

Fluorophore Degradation: Cyanine dyes (Cy5, Cy3) and TAMRA are notoriously unstable in ammonia/methylamine mixtures.

-

Base Modification Risks: Prolonged exposure to hot ammonia can lead to minor side reactions, including premature hydrolysis of 2'-F modifications or elimination events in sensitive chimeric backbones.

The UltraMild Solution: By replacing the "hard" protecting groups with "soft," labile groups (Pac/Ac), deprotection can be achieved using 0.05 M Potassium Carbonate in Methanol at Room Temperature .[3][4][5] This preserves the molecular architecture of nuclease-resistant modifications.

The UltraMild Chemistry Suite

To implement this system, the standard A, C, and G monomers are replaced with specific UltraMild analogs.[3][5][6] T (or U) remains unchanged as it requires no base protection.

The Monomers

| Nucleobase | Standard Protection | UltraMild Protection | Structure Note |

| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac) | Labile to mild base. |

| Cytosine (C) | Acetyl (Ac) or Bz | Acetyl (Ac) | Standard Ac-C is compatible. |

| Guanine (G) | Isobutyryl (iBu) | 4-isopropyl-phenoxyacetyl (iPr-Pac) | Highly labile; prevents N-2 side reactions. |

| Uracil (U) | None | None | No protection required.[7] |

The Critical Role of Capping (Cap A)

WARNING: This is the most common failure point in UltraMild synthesis.

In standard synthesis, Capping Reagent A contains Acetic Anhydride (Ac₂O) .[4]

-

The Risk: If Ac₂O is used with UltraMild monomers, the iPr-Pac group on Guanine can undergo an exchange reaction, replacing the labile iPr-Pac with a stable Acetyl group.

-

The Consequence: The resulting Ac-dG is not labile to mild potassium carbonate treatment. It requires hot ammonia to remove, defeating the entire purpose of UltraMild chemistry.

-

The Solution: You MUST replace Standard Cap A with UltraMild Cap A , which contains Phenoxyacetic Anhydride (Pac₂O) .[8] This ensures that any exchange maintains a labile Pac-like group.

Designing for Nuclease Resistance

UltraMild chemistry is the enabler; the resistance is engineered through specific modifications compatible with this workflow.

2'-Ribose Modifications

Nuclease resistance is primarily achieved by modifying the 2' position of the ribose ring to block nucleophilic attack by enzymes.

-

2'-O-Methyl (2'-OMe): Available with UltraMild bases (Pac-A, Ac-C, iPr-Pac-G).[9]

-

2'-Fluoro (2'-F): Crucial for siRNA potency. 2'-F RNA monomers are compatible with UltraMild deprotection, reducing the risk of fluoride elimination seen in harsh thermal conditions.

Backbone Stabilization

-

Phosphorothioate (PS): Replacing a non-bridging oxygen with sulfur.

-

Protocol Adjustment: For UltraMild synthesis, standard Iodine oxidation is generally acceptable. However, for high-purity therapeutic leads, PADS or EDITH sulfurizing reagents are recommended to minimize oxidative damage to sensitive conjugates.

Technical Protocol: Synthesis & Deprotection

Synthesis Parameters[10][11]

-

Coupling Time: Increase to 6–10 minutes for 2'-modified monomers (2'-OMe, 2'-F) due to steric bulk.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred for RNA.

-

Capping: MANDATORY USE of Phenoxyacetic Anhydride (Pac-Anhydride) for Cap A.

The UltraMild Deprotection Workflow

This protocol assumes a standard 1 µmol synthesis scale.

Step 1: Cleavage & Base Deprotection [3][4]

-

Prepare 0.05 M Potassium Carbonate (K₂CO₃) in Anhydrous Methanol . (Dissolve 6.9 mg K₂CO₃ per 1 mL MeOH).

-

Incubate the CPG column (or loose beads) in this solution for 4 hours at Room Temperature .

-

Note: This removes the Pac, Ac, and iPr-Pac groups and cleaves the oligo from the support.

-

Alternative: Ammonium Hydroxide for 2 hours at RT is possible, but K₂CO₃ is milder for dye-labeled oligos.[5]

-

Step 2: Neutralization (CRITICAL)

-

Do not evaporate to dryness directly. Concentrating basic methanol will concentrate the alkoxide, potentially degrading the RNA.

-

Add Equimolar Glacial Acetic Acid to neutralize the carbonate before evaporation. Alternatively, perform a desalting step immediately.

Step 3: 2'-TBDMS Removal

-

Dry the sample fully.

-

Resuspend in TEA·3HF (Triethylamine trihydrofluoride) or NMP/TEA/3HF mixture.

-

Heat at 65°C for 2.5 hours (Standard) or DMSO/TEA·3HF at 65°C to remove the TBDMS groups.

-

Quench with water/buffer and desalt (Glen-Pak or HPLC).

Visualization of Workflows

Chemical Logic of UltraMild Protection

The following diagram illustrates the specific chemical pathways that necessitate the use of Pac-Anhydride and the resulting deprotection logic.

Caption: Logic flow demonstrating why UltraMild Cap A (Pac-Anhydride) is mandatory to avoid transamidation and enable mild deprotection.

Workflow: GalNAc-siRNA Synthesis

A typical workflow for a nuclease-resistant siRNA conjugated to GalNAc.

Caption: Step-by-step protocol for synthesizing GalNAc-conjugated siRNA using UltraMild chemistry to preserve ligand integrity.

QC & Validation

To validate the success of the UltraMild synthesis, specific analytical signatures should be monitored:

-

ESI-MS (Electrospray Ionization Mass Spec):

-

Look for the absence of "N-acetyl" adducts (+42 Da). If standard Cap A was used erroneously, you will see mass peaks corresponding to incomplete deprotection of Guanosines (Ac-dG).

-

-

IEX-HPLC (Ion Exchange):

-

Nuclease-resistant oligos (PS backbone) exist as diastereomers. A broad peak is normal.

-

Sharp, early-eluting peaks often indicate degradation or failure to remove protecting groups.

-

-

Functional Assay:

-

For GalNAc conjugates, an in vitro binding assay (ASGPR binding) is required to ensure the ligand was not hydrolyzed during workup.

-

References

-

Glen Research. UltraMild Base Protection Phosphoramidites and Supports.[8][9] Glen Research Technical Bulletin. [Link]

-

Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]

-

Peacock, H., et al. (2011). Nucleobase protection in oligonucleotide synthesis.[] Current Organic Chemistry. [Link]

Sources

2'-O-Methyl adenosine phosphoramidite with Pac protection

Executive Summary

This technical guide provides a comprehensive analysis of 5'-Dimethoxytrityl-N6-phenoxyacetyl-2'-O-methyl-adenosine-3'-O-(beta-cyanoethyl-N,N-diisopropyl)phosphoramidite (2'-OMe-A-Pac). While standard RNA synthesis utilizes Benzoyl (Bz) protection for adenosine, the Phenoxyacetyl (Pac) group offers a critical advantage: Ultra-Mild Deprotection (UMD) .

This molecule is the linchpin for synthesizing high-fidelity RNA therapeutics (siRNA, ASO) and CRISPR sgRNAs containing base-sensitive moieties (e.g., cyanine dyes, rhodamine, or labile conjugates) that would degrade under standard ammonolytic conditions. This guide details the chemical architecture, validated synthesis protocols, and mechanistic rationale required to integrate this monomer into high-throughput and therapeutic workflows.

Chemical Architecture & Mechanism

To optimize synthesis, one must understand the functional interplay of the molecule's four distinct quadrants.

Structural Breakdown

-

5'-Position: Dimethoxytrityl (DMT) .[1][2][3][4] Standard acid-labile protection for chain extension.

-

2'-Position: O-Methyl (–OCH₃) .[1][5][6]

-

Effect: Locks the ribose into a C3'-endo (North) sugar pucker, mimicking A-form RNA helices. This increases binding affinity (Tm) to RNA targets and confers significant resistance to nucleases (endonucleases).

-

-

3'-Position: β-Cyanoethyl Diisopropyl Phosphoramidite . The reactive center for coupling.[]

-

Base Protection (N6): Phenoxyacetyl (Pac) .[1][8][9]

-

Significance: Unlike the Benzoyl (Bz) group, which requires harsh nucleophilic attack (conc. NH₄OH @ 55°C) to remove, the Pac group contains an ether oxygen adjacent to the carbonyl. This oxygen exerts an inductive electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by weak bases (e.g., K₂CO₃/MeOH) or amines at room temperature.

-

The Deprotection Advantage (Pac vs. Bz)

| Feature | N6-Benzoyl Adenosine (Standard) | N6-Pac Adenosine (Ultra-Mild) |

| Deprotection Condition | Conc. NH₄OH, 55°C, 8–16 hrs | 0.05M K₂CO₃ in MeOH, RT, 4 hrs |

| Fast Deprotection | AMA, 65°C, 10 mins | AMA, RT, 2 hrs (or 65°C, 10 mins) |

| Dye Compatibility | Poor (Degrades Cy5, TAMRA) | Excellent (Preserves all dyes) |

| Side Reactions | Risk of depurination (acidic heat) | Minimal (Neutral/Mild basic) |

Validated Experimental Protocols

The following protocols are designed for automated synthesizers (e.g., Cytiva ÄKTA, MerMade, biologically compatible systems).

Reagent Preparation

-

Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

-

Concentration: Dissolve to 0.1 M .

-

Note: 2'-OMe phosphoramidites can be slightly more viscous/sterically hindered than DNA amidites. Ensure complete dissolution (vortex 2-3 mins).

-

-

Shelf Life: 24–48 hours on the instrument (ensure argon purge).

Synthesis Cycle Parameters

-

Coupling Time: 6 minutes .

-

Rationale: The 2'-OMe group adds steric bulk near the 3'-phosphoramidite. While DNA couples in <2 mins, 2'-OMe RNA requires extended time to achieve >98% Stepwise Coupling Efficiency (SCE).

-

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI).

-

Capping (CRITICAL):

-

Standard: Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).

-

Ultra-Mild Requirement: If using Pac-A in conjunction with iPr-Pac-G (Isopropyl-phenoxyacetyl Guanosine), you MUST use Phenoxyacetic Anhydride (Pac₂O) as Cap A.[1]

-

Why? Acetic anhydride is a strong acylating agent. It can displace the iPr-Pac group on Guanosine (Transamidation), replacing it with an Acetyl group.[1] Acetyl-G is difficult to remove under Ultra-Mild conditions, leading to permanently protected impurities.

-

Self-Validating Check: If your mass spec shows +42 Da peaks (Acetyl retention), you used the wrong capping mix.

-

Oxidation & Detritylation

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water (Standard).

-

Detritylation: 3% Dichloroacetic acid (DCA) in Toluene or DCM.

Deprotection Workflows

Select the workflow based on your oligonucleotide's modification profile.

Workflow A: Ultra-Mild (For Dye-Labeled/Sensitive Oligos)

-

Target: Oligos with Cy5, Cy3, TAMRA, HEX, or labile conjugates.

-

Cleavage & Deprotection: Treat solid support with 0.05 M Potassium Carbonate (K₂CO₃) in Methanol .[1][10]

-

Incubation: 4 hours at Room Temperature (RT).

-

Workup: Neutralize with equimolar Acetic Acid if required, or desalt directly.

-

Note: This removes base protecting groups (Pac) and cleaves the oligo from the support (if using a base-labile linker like succinyl).

-

Workflow B: Fast/Standard (For Unlabeled RNA/Chimeras)

-

Target: Standard siRNA, CRISPR sgRNA.[2]

-

Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).

-

Incubation: 10 minutes at 65°C OR 2 hours at RT.

-

Note: Pac protection is fully compatible with AMA and deprotects rapidly.

Visualization: Synthesis & Logic

Chemical Logic of Pac Protection

Caption: Comparison of Benzoyl vs. Phenoxyacetyl (Pac) deprotection kinetics. The electronegative oxygen in Pac facilitates nucleophilic attack under mild conditions.

Decision Tree: Protocol Selection

Caption: Operational workflow for selecting capping reagents and deprotection conditions based on sequence composition.

Applications & Quality Control

Therapeutic Applications

-

siRNA Gapmers: 2'-OMe A-Pac is used in the "wings" of gapmers to enhance stability while the central DNA gap recruits RNase H.

-

CRISPR sgRNA: Incorporation of 2'-OMe A at the 5' and 3' termini of sgRNA prevents exonuclease degradation, significantly increasing Cas9 editing efficiency in vivo.

-

Aptamers: High-affinity binding requires precise structural conformation; 2'-OMe provides the rigid C3'-endo pucker necessary for this.

Quality Control (QC)

-

HPLC Analysis:

-

Expectation: 2'-OMe oligos elute later than DNA analogs due to the hydrophobic methyl group.

-

Failure Mode: Early eluting peaks often indicate incomplete deprotection (retention of Pac) or failure sequences.

-

-

Mass Spectrometry (ESI-MS):

-

Verification: Check for total mass.

-

Impurity Check: Look for +134 Da (Unremoved Pac group) or +42 Da (Transamidation Acetyl on G).

-

References

-

Glen Research. (n.d.). 2'-OMe-Pac-A-CE Phosphoramidite (10-3601) Technical Bulletin. Retrieved from [Link]

-

Hogrefe, R. I. (n.d.). 2'-O-Methyl RNA: The Logical RNA Alternative? Glen Report 5.11. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

5'-DMT-2'-O-Methyl-N6-Pac-Adenosine: The Ultra-Mild RNA Architect

This technical guide details the structural chemistry, synthesis, and application of 5'-O-Dimethoxytrityl-N6-phenoxyacetyl-2'-O-methyl-adenosine (5'-DMT-2'-OMe-N6-Pac-rA).[] This molecule is a critical "Ultra-Mild" building block for the synthesis of therapeutic RNA (siRNA, ASO, aptamers) where harsh deprotection conditions must be avoided.

Executive Summary

In the landscape of oligonucleotide drug development, 5'-DMT-2'-O-Methyl-N6-Pac-Adenosine represents a strategic evolution in nucleoside protection.[] Unlike standard N6-Benzoyl (Bz) protected adenosine, which requires harsh ammonolysis for deprotection, the N6-Phenoxyacetyl (Pac) group allows for Ultra-Mild Deprotection (UMD) .[]

This molecule is the prerequisite precursor for generating the phosphoramidite monomer used in solid-phase RNA synthesis. Its specific chemical architecture is designed to:

-

Preserve Integrity: Protect sensitive conjugates (e.g., GalNAc, cyanine dyes, lipid ligands) that degrade under standard deprotection (55°C NH₄OH).

-

Enhance Stability: The 2'-O-Methyl modification confers nuclease resistance and increases duplex melting temperature (

), essential for in vivo therapeutic efficacy.[] -

Accelerate Throughput: Reduce deprotection times from 8–16 hours to <4 hours at room temperature.

Structural Anatomy & Mechanistic Function

The molecule is a tris-functionalized adenosine derivative.[][2] Each protecting group serves a distinct role in the orthogonal protection strategy required for iterative RNA synthesis.

Chemical Structure Breakdown

-

Core Scaffold: Adenosine (Purine nucleobase + Ribose sugar).

-

5'-Position (Hydroxyl Protection): 4,4'-Dimethoxytrityl (DMT) .[]

-

2'-Position (Sugar Modification): O-Methyl (–OCH₃) .[]

-

Function: Permanent modification. It locks the ribose in the C3'-endo conformation (RNA-like), enhancing binding affinity to RNA targets and blocking nucleophilic attack by the 2'-OH, thereby preventing hydrolysis.[]

-

-

N6-Position (Exocyclic Amine Protection): Phenoxyacetyl (Pac) .[][8][9]

Visualization: Functional Zones

Figure 1: Functional decomposition of the protected nucleoside, highlighting the orthogonal reactivity of the DMT, O-Methyl, and Pac groups.

Synthesis & Characterization

The synthesis of this building block requires precise regioselectivity to ensure the O-Methyl group is installed at the 2' position without alkylating the base or the 3' position.

Synthetic Workflow

-

Starting Material: 6-Chloropurine riboside or Adenosine.[][6]

-

2'-O-Methylation: Often achieved via transient protection of the 3',5'-positions (e.g., using TIPDS-Cl) followed by methylation with MeI/NaH.[]

-

N6-Pac Installation: The exocyclic amine is acylated using Phenoxyacetic anhydride or Pac-Cl.[]

-

5'-Dimethoxytritylation: Reaction with DMT-Cl in pyridine.[]

-

3'-Phosphitylation (Final Step for Amidite): The nucleoside is converted to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[][10]

Quality Control (Self-Validating System)

To ensure the integrity of this reagent before use in synthesis, the following metrics must be met:

| Metric | Acceptance Criteria | Method | Purpose |

| Purity | ≥ 98.0% | HPLC (RP-C18) | Ensure no truncated sequences during synthesis. |

| Identity | Conforms to Structure | ¹H NMR / ³¹P NMR | Verify correct placement of Pac and OMe groups. |

| Water Content | ≤ 0.3% | Karl Fischer | Moisture hydrolyzes the active phosphoramidite. |

| Coupling Efficiency | ≥ 99.0% | Solid-Phase Test | Functional validation on synthesizer. |

Key NMR Signature:

-

Pac Group: Look for the phenoxy methylene singlet (

ppm) and aromatic signals (6.9–7.3 ppm). -

2'-OMe: Sharp singlet at

ppm.

The "Ultra-Mild" Advantage: Pac vs. Benzoyl

The choice of N6-Pac over N6-Benzoyl is the defining feature of this molecule.[] This decision is driven by the thermodynamics of deprotection.

Comparative Deprotection Kinetics

| Feature | N6-Benzoyl (Standard) | N6-Pac (Ultra-Mild) | Impact |

| Reagent | Conc.[] NH₄OH | 0.05M K₂CO₃ in MeOH | Pac allows anhydrous deprotection. |

| Temperature | 55°C (Heat required) | 20°C (Room Temp) | Pac prevents thermal degradation.[] |

| Time | 8–16 Hours | 2–4 Hours | Pac increases production throughput. |

| Compatibility | DNA, Standard RNA | Cyanine dyes, Lipids, GalNAc | Pac is mandatory for labile conjugates. |

Mechanism of Pac Deprotection

The phenoxy group acts as an inductive electron sink, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophile (ammonia or methoxide) to attack the amide bond, facilitating cleavage at ambient temperatures.

Figure 2: Decision pathway for deprotection. Pac protection enables the "Ultra-Mild" route, preserving sensitive molecular payloads.

Experimental Protocol: Solid-Phase Synthesis

Context: This protocol assumes the use of the phosphoramidite derivative of 5'-DMT-2'-OMe-N6-Pac-Adenosine on an automated synthesizer (e.g., DNA synthesizer).[]

Step 1: Reagent Preparation

-

Diluent: Anhydrous Acetonitrile (ACN), water content < 10 ppm.

-

Concentration: 0.1 M (standard) or 0.15 M (for coupling-challenged sequences).

-

Dissolution: Allow the bottle to warm to room temperature before opening to prevent condensation. Dissolve under Argon.

Step 2: Coupling Cycle (The Critical Path)

-

Detritylation: 3% TCA in Dichloromethane. Monitor orange color (DMT cation).[]

-

Coupling:

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[]

-

Time: 6–10 minutes. Note: 2'-OMe modifications exert steric bulk; extended coupling time vs. DNA (2 min) is required.[]

-

-

Capping: Acetic anhydride/THF/Pyridine (Cap A) + N-Methylimidazole (Cap B).

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Step 3: Cleavage & Deprotection (The Pac Protocol)

-

Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.

-

Conditions: Incubate at Room Temperature for 4 hours.

-

Desalting: Neutralize with 2M TEAA (Triethylammonium acetate) prior to HPLC/cartridge purification to prevent alkaline hydrolysis of the RNA backbone.

Troubleshooting & Storage

-

Issue: Low Coupling Efficiency (<98%)

-

Cause: Water contamination in the acetonitrile.

-

Fix: Add 3Å molecular sieves to the amidite solution. Ensure lines are primed.

-

-

Issue: Incomplete Deprotection

-

Cause: "Pac" group is generally fast, but if mixed with other bases (e.g., N2-isobutyryl guanosine), the slowest base dictates the time.

-

Fix: Ensure all monomers in the sequence are "Ultra-Mild" (Pac-A, Ac-C, iPr-Pac-G) to utilize the mild conditions effectively.

-

-

Storage:

-

Store powder at -20°C under Argon.

-

Dissolved amidite is stable for ~2-3 days on the synthesizer; discard after 1 week.[]

-

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[] Link[]

-

Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[8] Nucleic Acids Research, 15(2), 397-416.[][8] Link

-

Glen Research. (2023). User Guide to Ultra-Mild Deprotection Strategies. Link

-

Sproat, B. S., et al. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[] Nucleic Acids Research, 18(1), 41-49.[] Link

Sources

- 2. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors | PLOS One [journals.plos.org]

- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Case for Phenoxyacetyl (Pac) Protection in RNA Synthesis: Mechanisms, Protocols, and Critical Workflows

Topic: Why use phenoxyacetyl protecting groups for adenosine in RNA Content Type: Technical Guide / Whitepaper

Executive Summary

In the synthesis of RNA therapeutics and high-fidelity probes, the harsh deprotection conditions required by traditional benzoyl (Bz) protecting groups often compromise the integrity of the final product. The introduction of Phenoxyacetyl (Pac) protection for Adenosine—anchoring the "UltraMild" chemistry suite—fundamentally alters the thermodynamics of oligonucleotide deprotection.

By leveraging the inductive electron-withdrawing properties of the phenoxy ether linkage, Pac-Adenosine allows for complete exocyclic amine deprotection at room temperature in as little as two hours (using ammonium hydroxide) or 15 minutes (using AMA). This guide details the chemical causality, the critical risk of transamidation during capping, and the validated protocols necessary to deploy Pac-chemistry for sensitive RNA applications.

The Chemical Imperative: Benzoyl vs. Phenoxyacetyl[1][2]

The Limitation of Benzoyl (Bz)

Classically, the exocyclic amine of Adenosine is protected by a Benzoyl group (

-

Deprotection Requirement: Concentrated Ammonium Hydroxide at 55°C–65°C for 6–16 hours.

-

Consequence: These conditions promote thermal degradation of RNA (via 2'-O-protecting group instability or internucleotide cleavage) and destroy sensitive fluorophores like Cyanine 5 (Cy5) or TAMRA.

The Pac Solution

The Phenoxyacetyl group modifies the electronic environment of the amide bond. The oxygen atom in the phenoxy group exerts a strong negative inductive effect (-I) on the adjacent methylene group, which propagates to the carbonyl carbon.

-

Mechanism: This electron withdrawal increases the partial positive charge (

) on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by ammonia or methylamine. -

Result: The half-life of the Pac-amide bond under nucleophilic attack is a fraction of that of the Bz-amide bond.

Visualization: Electronic Activation Mechanism

The following diagram illustrates the electronic difference that drives the lability of the Pac group.

Figure 1: Comparative electronic activation. The ether oxygen in Pac destabilizes the amide bond via induction, facilitating rapid deprotection compared to the resonance-stabilized Benzoyl group.

The Transamidation Trap: A Critical Workflow Check

The most common failure mode when adopting Pac-Adenosine is Transamidation during the capping step. This is a subtle chemical exchange that can render your "UltraMild" oligo impossible to deprotect under mild conditions.

The Mechanism of Failure

Standard DNA/RNA synthesis uses Acetic Anhydride (Ac₂O) in "Cap A" to block unreacted 5'-hydroxyls.

-

The Pac group on the Adenosine base is labile (reactive).

-

During the capping step, the highly reactive Acetic Anhydride can attack the

-Pac-Adenosine. -

Exchange: The Pac group is displaced by an Acetyl group.

-

Outcome: You effectively convert your

-Pac-A (labile) into

The Solution: Modified Cap A

To prevent this, you must replace the standard Acetic Anhydride Cap A with Phenoxyacetic Anhydride (Pac₂O) Cap A .[1]

-

If transamidation occurs with Pac₂O, it simply replaces one Pac group with another Pac group. The lability is maintained.

Workflow Logic Diagram

Figure 2: The Transamidation Pathway. Using standard Acetic Anhydride with Pac-A monomers leads to the formation of stable Acetyl-A, requiring harsh deprotection conditions.

Experimental Protocols

Reagent Selection Table

For a successful UltraMild RNA synthesis, ensure the following monomer configuration:

| Base | Protecting Group | Abbreviation | Reason |

| A | Phenoxyacetyl | Pac-A | Rapid deprotection; avoids depurination. |

| C | Acetyl | Ac-C | Fast deprotection; compatible with UltraMild. |

| G | Isopropyl-phenoxyacetyl | iPr-Pac-G | Similar lability to Pac-A; highly soluble. |

| U | None | U | No exocyclic amine to protect. |

| Cap A | Phenoxyacetic Anhydride | Pac-Cap A | CRITICAL: Prevents transamidation to stable acetyl forms. |

Deprotection Protocol (Step-by-Step)

This protocol assumes a 1 µmol scale synthesis on CPG support.

Option A: Ultra-Sensitive (e.g., Cy5, HEX labeled RNA) Use this for dyes that degrade in ammonia.

-

Reagent: 0.05 M Potassium Carbonate (

) in anhydrous Methanol. -

Cleavage & Deprotection:

-

Transfer CPG to a sealable vial.

-

Add 1.0 mL of

/MeOH solution. -

Incubate at Room Temperature for 4 hours .

-

Note: Do not heat.

-

-

Neutralization: Add equimolar Glacial Acetic Acid to neutralize before evaporation to prevent base-catalyzed degradation during drying.

Option B: Standard Mild (Unlabeled or Stable Labels) Use this for standard high-throughput RNA synthesis.

-

Reagent: Concentrated Ammonium Hydroxide (30%) OR AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

-

Cleavage & Deprotection:

-

Ammonium Hydroxide: Incubate at Room Temperature for 2 hours . (Standard Bz-A requires 16h).

-

AMA: Incubate at 65°C for 10 minutes OR Room Temperature for 2 hours .

-

-

Workup: Evaporate to dryness (SpeedVac). Proceed to 2'-O-TBDMS removal (using TEA·3HF or similar).

Critical Applications

Cyanine Dye Labeling (Cy3, Cy5, Cy5.5)

Cyanine dyes are notoriously unstable in ammonium hydroxide at high temperatures. The polymethine bridge is susceptible to nucleophilic attack and thermal degradation.

-

Protocol: Must use Pac-A/iPr-Pac-G + Pac-Cap A.

-

Deprotection: 0.05 M

in Methanol (4h @ RT).

CRISPR sgRNA Synthesis

Single-guide RNAs are long (100-mer) and prone to thermal degradation during prolonged deprotection.

-

Benefit: Pac chemistry allows AMA deprotection (10 min @ 65°C).[2] This brief heat exposure minimizes 2'-O-protecting group failure and backbone hydrolysis, resulting in higher full-length product yields.

Prevention of N-1 Methylation

When using Methylamine (in AMA) to speed up deprotection, standard Benzoyl-A can undergo partial methylation at the N-1 position.

-

Benefit: Pac-A is cleaved so rapidly by methylamine that the side reaction at N-1 is kinetically disfavored, yielding higher purity adenosine.

Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |

| Mass Spec shows +42 Da peaks on A/G | Transamidation occurred. | Check Cap A bottle. Ensure it is Phenoxyacetic Anhydride , NOT Acetic Anhydride. |

| Incomplete Deprotection (RT) | Old reagents or water contamination. | Use fresh Ammonium Hydroxide. Ammonia gas escapes over time, lowering concentration. |

| Cy5 dye no longer blue | Degraded by Ammonia/Heat. | Switch to 0.05 M |

| Low Yield of Full Length RNA | Thermal hydrolysis. | Switch from Bz-A (55°C overnight) to Pac-A (RT 2h). |

References

-

Glen Research. UltraMild Deprotection of Oligodeoxynucleotides.[5] Glen Research Technical Bulletin. Link

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.[6][7] Nucleic Acids Research, 15(2), 397–416. Link

-

Glen Research. Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection.Link

-

Chaix, C., Molko, D., & Teoule, R. (1989). The use of labile base protecting groups in oligonucleotide synthesis.[2][6][1][7][8] Tetrahedron Letters, 30(1), 71-74.

-

Thermo Fisher Scientific. Phosphoramidites for RNA Synthesis: TheraPure and Standard Options.Link

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. ntsbio.com [ntsbio.com]

- 6. glenresearch.com [glenresearch.com]

- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: 2'-O-Methyl-N6-phenoxyacetyladenosine in Therapeutic Oligonucleotide Synthesis

[1]

Executive Summary

In the landscape of therapeutic RNA development—specifically for Antisense Oligonucleotides (ASOs), siRNA, and CRISPR sgRNA—chemical modifications are the linchpin of stability and efficacy. 2'-O-Methyl-N6-phenoxyacetyladenosine represents a high-performance building block designed to solve a specific manufacturing bottleneck: the harsh conditions required for deprotection.[1]

By utilizing the Phenoxyacetyl (Pac) protecting group on the exocyclic amine of Adenine, this reagent enables Ultra-Mild Deprotection (UMD) . This allows researchers to synthesize oligonucleotides containing sensitive moieties (such as cyanine dyes, rhodamine, or fragile conjugates) that would otherwise degrade under standard ammonolytic conditions.

Part 1: Chemical Identity & Nomenclature

This molecule is most commonly encountered in drug development as a Phosphoramidite monomer. It is critical to distinguish between the protected nucleoside and the reactive phosphoramidite used in solid-phase synthesis.

Nomenclature & Synonyms Table

| Category | Identifier / Name |

| Common Name | 2'-OMe-Pac-A Phosphoramidite |

| IUPAC Name | 5'-O-(4,4'-Dimethoxytrityl)-N6-phenoxyacetyl-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Shorthand | 2'-OMe-A(Pac); A(Pac)-2'-OMe; n-PAC-2'-OMe-A |

| Nucleoside CAS | 128219-81-8 (Refers to the 5'-DMT-N6-Pac-2'-OMe nucleoside precursor) |

| Chemical Formula | C₄₈H₅₄N₇O₉P (Phosphoramidite form) |

| Key Functionality | 2'-O-Methyl: Nuclease resistance, C3'-endo pucker (RNA mimic).N6-Pac: Ultra-mild deprotection compatibility.[1][2][3][4][5][6] |

Part 2: The Mechanistic Advantage (The "Why")

The Phenoxyacetyl (Pac) Advantage

Standard RNA synthesis uses a Benzoyl (Bz) protecting group for Adenine.[1] Removing Benzoyl requires concentrated Ammonium Hydroxide at high temperatures (55°C+) or long durations.

-

The Problem: These harsh conditions cause degradation of sensitive fluorescent labels (e.g., Cy5, TAMRA) and can hydrolyze certain conjugation linkers.

-

The Pac Solution: The phenoxyacetyl group is more electron-withdrawing than benzoyl, making the amide bond more labile to nucleophilic attack. It can be removed using 0.05M Potassium Carbonate in Methanol at Room Temperature in as little as 4 hours.[5][6]

The 2'-O-Methyl Modification

The methylation at the 2' position locks the ribose sugar into a C3'-endo conformation (North type).[1]

-

Therapeutic Impact: This conformation mimics RNA structure, significantly increasing the binding affinity (

) to complementary RNA targets. -

Stability: It sterically hinders nucleases, extending the half-life of the drug in serum.

Visualization: Deprotection Logic Flow

The following diagram illustrates the decision matrix for choosing Pac chemistry over standard Benzoyl chemistry.

Caption: Decision pathway for selecting N6-Pac protection to preserve sensitive oligonucleotide modifications.

Part 3: Synthesis Protocol (Self-Validating System)

To ensure high coupling efficiency (>98%) and prevent side reactions, the following protocol adjustments are mandatory when using 2'-OMe-Pac-A.

Reagent Preparation

-

Diluent: Anhydrous Acetonitrile (water content <30 ppm).

-

Concentration: 0.1 M is standard.

-

Dissolution: 2'-OMe phosphoramidites are heavier and more viscous than DNA amidites. Allow 5–10 minutes for complete dissolution; vortex intermittently.

Solid-Phase Cycle Parameters

The 2'-OMe group adds steric bulk, requiring longer coupling times than standard DNA.[1]

| Step | Reagent | Duration/Condition | Rationale |

| Detritylation | 3% TCA in DCM | Standard | Remove 5'-DMT group.[1] |

| Coupling | 2'-OMe-Pac-A + Activator (ETT or BTT) | 6.0 Minutes | CRITICAL: Extended time overcomes steric hindrance of the 2'-OMe group. |

| Capping | Pac-Anhydride (Cap A) | Standard | CRITICAL: If using "UltraMild" reagents, avoid Acetic Anhydride if possible to prevent base exchange, though Pac-A is generally stable.[1] Ideally, use Phenoxyacetic Anhydride (Pac2O) for Cap A to maintain system consistency. |

| Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard | Converts P(III) to stable P(V).[1] |

Ultra-Mild Deprotection (The Protocol)

Do not use heat. Heat will negate the benefits of the Pac group and may degrade RNA linkers.

-

Reagent: Prepare 0.05M Potassium Carbonate (

) in Methanol. -

Incubation: Immerse the CPG column or bulk resin in the solution.

-

Time/Temp: Incubate at Room Temperature for 4 hours .

-

Desalting: Neutralize with Acetate buffer and desalt (Sephadex G-25 or HPLC) immediately to remove carbonate salts.

Visualization: The Ultra-Mild Workflow

Caption: Modified synthesis cycle highlighting the specific injection point and deprotection requirement for Pac-A.

Part 4: Market Data & Trade Names

For drug development and CMC (Chemistry, Manufacturing, and Controls) documentation, sourcing the correct grade is vital. Below are the primary trade identifiers.

| Supplier | Trade Name / Description | Catalog Number | Grade |

| Glen Research | 2'-OMe-Pac-A-CE Phosphoramidite | 10-3601 | Research / GMP avail.[1][4] |

| Thermo Fisher | 2'-OMe-PAC-A Phosphoramidite | 27-1822 | Standard / TheraPure |

| ChemGenes | 2'-O-Methyl-N6-phenoxyacetyladenosine | ANP-5851 | Research / GMP |

| Hongene | 2'-OMe-A(Pac) Phosphoramidite | Custom | Bulk / GMP |

Note on Supply Chain: While "Pac" chemistry is standard, the 2'-OMe-Pac combination is a specialty item. Always verify the Certificate of Analysis (CoA) ensures the N6-protection is indeed Phenoxyacetyl and not Benzoyl or Acetyl, as mix-ups lead to failed deprotection of sensitive conjugates.[1]

References

-

Glen Research. 2'-OMe-Pac-A-CE Phosphoramidite (10-3601) Product Profile & Protocols.[1][4] Available at: [Link][1]

-

Sproat, B. S., et al. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[1] Nucleic Acids Research. (Foundational text on 2'-OMe synthesis).

-

PubChem. 2'-O-Methyl-N6-phenoxyacetyladenosine (Nucleoside Record).[1] Available at: [Link][1]

Sources

- 1. 2'-O-MOE-N6-Benzoyl-Adenosine Phosphoramidite | C50H58N7O9P | CID 101234326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5'-o-dmt-2'-o-methyl-n6-phenoxyacetyladenosine suppliers USA [americanchemicalsuppliers.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

Methodological & Application

Solid-phase RNA synthesis protocol using 2'-O-Methyl-Pac-A

Part 1: Executive Summary & Chemical Logic

1.1 The Intersection of Stability and Speed The synthesis of therapeutic oligonucleotides (siRNA, aptamers, antisense) demands two often conflicting attributes: biological stability and rapid manufacturing. The 2'-O-Methyl-Pac-A phosphoramidite represents a strategic solution to this bottleneck.

-

2'-O-Methylation (2'-OMe): This is a permanent modification, not a transient protecting group. It locks the ribose in a C3'-endo conformation (A-form helix favorability), significantly increasing binding affinity (

) to RNA targets while rendering the backbone resistant to nucleases. -

Phenoxyacetyl (Pac) Protection: Unlike standard Benzoyl (Bz) protection which requires harsh ammonolysis (55°C, 16h), the Pac group on the Adenine exocyclic amine is highly labile to nucleophilic attack. This allows for "Ultra-Mild" or "Ultra-Fast" deprotection using AMA (Ammonium Hydroxide/Methylamine) in as little as 10 minutes.[1][2]

1.2 The "Ultra-Mild" System Requirement Using 2'-O-Methyl-Pac-A implies a commitment to the Ultra-Mild Chemistry set. To fully realize the benefits of mild deprotection, the other bases in the sequence must be compatible.

-

Cytosine: Must use Ac-C (Acetyl-C) instead of Bz-C.

-

Guanine: Must use iPr-Pac-G (Isopropyl-Phenoxyacetyl-G) instead of iBu-G.

-

Capping: Standard Acetic Anhydride (Cap A) can cause transamidation on Pac-G residues.[3][4] Phenoxyacetic Anhydride (Pac₂O) is the recommended Cap A reagent to prevent the formation of difficult-to-remove acetyl adducts.[3][4]

Part 2: Materials & Reagents

| Component | Specification | Critical Notes |

| Monomer A | 2'-OMe-Pac-A-CE Phosphoramidite | Dilute to 0.1 M in Anhydrous Acetonitrile. |

| Monomer C | 2'-OMe-Ac-C-CE Phosphoramidite | Required for fast/mild deprotection compatibility. |

| Monomer G | 2'-OMe-iPr-Pac-G-CE Phosphoramidite | Crucial: Highly sensitive to standard Capping reagents. |

| Monomer U | 2'-OMe-U-CE Phosphoramidite | No base protection required. |

| Activator | 0.25 M ETT (5-Ethylthio-1H-tetrazole) | ETT or BTT is preferred over Tetrazole for sterically hindered 2'-OMe couplings. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H₂O | Standard oxidation is compatible. |

| Cap A | Pac-Anhydride (UltraMild Cap A) | Recommended: Prevents transamidation of G. (Standard Ac₂O may be used only if deprotection is strictly controlled, but Pac₂O is safer). |

| Cap B | 16% N-Methylimidazole in THF | Standard Cap B. |

| Deblock | 3% TCA in Dichloromethane | Standard detritylation. |

| Cleavage | AMA (1:1 NH₄OH / 40% Methylamine) | Freshly prepared.[5] |

Part 3: Solid-Phase Synthesis Protocol

Preparation

-

Dissolution: Dissolve 2'-OMe-Pac-A amidite in anhydrous acetonitrile to a concentration of 0.1 M .

-

Note: Ensure water content is <30 ppm. 2'-OMe amidites are more sterically hindered than DNA; solubility is generally good, but vortexing is required.

-

-

System Priming: Flush all lines with anhydrous acetonitrile to remove trace water.

The Synthesis Cycle

The 2'-OMe modification adds steric bulk near the phosphoramidite center. Standard DNA coupling times (1-2 min) are insufficient.

Step 1: Detritylation (Deblock)

-

Reagent: 3% TCA in DCM.

-

Flow: Pulse until orange color (DMT cation) clears.

-

Logic: Removes the 5'-DMT group to expose the reactive 5'-OH.

Step 2: Coupling (The Critical Step)

-

Reagent: 0.1 M 2'-OMe-Pac-A + 0.25 M ETT.

-

Time: 6.0 minutes (Minimum).

-

Logic: The 2'-OMe group creates steric hindrance. ETT is a more acidic activator than tetrazole, promoting faster protonation of the diisopropylamino group, compensating for the slower kinetics.

-

Optimization: For sequences >40-mer, increase coupling time to 10 minutes.

Step 3: Capping

-

Reagent: UltraMild Cap A (Pac₂O) + Cap B.

-

Time: Standard (e.g., 20-45 seconds).

-

Logic: Acetylates unreacted 5'-OH groups to prevent deletion mutations (n-1). Using Pac₂O prevents the "transamidation" side reaction where the labile Pac group on Guanosine is swapped for a stable Acetyl group, which would render the G resistant to mild deprotection.

Step 4: Oxidation

-

Reagent: 0.02 M Iodine.

-

Time: Standard (e.g., 30-45 seconds).

-

Logic: Converts the unstable Phosphite Triester (P III) to the stable Phosphate Triester (P V).

Part 4: Downstream Processing (Cleavage & Deprotection)

This section highlights the primary advantage of the Pac-A monomer: Speed.

WARNING: Unlike standard TBDMS-RNA synthesis, there is NO 2'-Deprotection step. The 2'-OMe group is permanent. Do not treat with Fluoride (TEA·3HF) or Acid.[6]

Protocol A: Ultra-Fast Cleavage (High Throughput)

-

Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).[1][5]

-

Method:

-

Wash the solid support (CPG) with acetonitrile.

-

Add 1-2 mL AMA to the column/vial.

-

Incubate at 65°C for 10 minutes .

-

Cool on ice immediately to prevent degradation of sensitive dyes (if present).

-

Evaporate to dryness (SpeedVac).

-

-

Result: Fully deprotected, single-stranded 2'-OMe RNA ready for purification.

Protocol B: Room Temperature Cleavage (Dye-Compatible)

If the oligo contains heat-sensitive moieties (e.g., certain fluorophores like Cy5 or Cyanine dyes that degrade in hot ammonia):

-

Reagent: AMA.

-

Condition: Incubate at Room Temperature for 2 hours .

-

Result: Complete deprotection of Pac-A, Ac-C, and iPr-Pac-G without thermal degradation.

Part 5: Workflow Visualization

Figure 1: Cycle logic for 2'-OMe-Pac-A synthesis. Note the specific requirement for Pac-Anhydride capping and the rapid AMA deprotection step.

Part 6: Quality Control & Troubleshooting

Analytical Validation

-

ESI-MS: The mass of 2'-OMe-A is +14 Da greater than standard RNA A (OH) and +30 Da greater than DNA dA (H).

-

Calculation: Molecular Weight of 2'-OMe-A residue = 343.2 Da (approx).

-

-

HPLC: 2'-OMe oligos are more hydrophobic than standard RNA. On a C18 column, they will elute later than their unmodified RNA counterparts.

Common Failure Modes

| Issue | Symptom | Root Cause | Solution |

| Low Coupling Yield | Stepwise yield <97% | Steric hindrance of 2'-OMe. | Increase coupling time to 10 mins; Ensure Activator is fresh (ETT preferred). |

| N-Acetyl-G Contamination | Mass spec shows +42 Da peaks. | Transamidation during Capping.[4] | MUST use Pac-Anhydride (UltraMild Cap A) instead of Acetic Anhydride. |

| Incomplete Deprotection | Peaks with +134 Da (Pac adduct). | Old AMA reagent or temp too low. | Prepare fresh AMA. Ensure 65°C is reached rapidly. |

References

-

Glen Research. (n.d.). 2'-OMe-RNA Phosphoramidites. Retrieved from [Link]

-

Glen Research. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Retrieved from [Link]

-

Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research. Retrieved from [Link]

Sources

Coupling time recommendations for 2'-O-Methyl phosphoramidites

Executive Summary

2'-O-Methyl (2'-OMe) modified oligonucleotides are critical tools in therapeutic development, particularly for aptamers, siRNAs, and antisense oligonucleotides (ASOs), due to their enhanced nuclease resistance and increased binding affinity to RNA targets. However, the introduction of the methoxy group at the 2'-position introduces steric bulk that significantly alters reaction kinetics compared to standard DNA phosphoramidites.

This guide provides a scientifically grounded protocol for coupling 2'-OMe phosphoramidites. It moves beyond generic "extended time" recommendations to provide specific kinetic strategies based on activator acidity (pKa) and nucleophilicity, ensuring high coupling efficiency (>98%) while minimizing side reactions like depurination or dimer formation.

Mechanistic Insight: The Steric Barrier

To optimize coupling, one must understand the molecular constraint. In standard DNA synthesis, the 2'-H offers no steric hindrance to the incoming 3'-phosphoramidite. In 2'-OMe monomers, the methoxy group (-OCH₃) is electronically electronegative and sterically bulky.

-

Steric Hindrance: The 2'-OMe group resides in close proximity to the 3'-phosphorus center. During the nucleophilic attack by the 5'-hydroxyl of the support-bound oligo, the methoxy group creates a "kinetic wall," slowing the formation of the phosphite triester bond.

-

Inductive Effect: The electronegative oxygen at the 2' position pulls electron density, slightly destabilizing the transition state of the activated phosphoramidite, requiring a more potent activator or longer contact time to drive the reaction to completion.

Reagent Selection & Configuration

The Activator Variable

The choice of activator is the primary determinant of the required coupling time. We recommend 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) over standard 1H-Tetrazole.

-

ETT (0.25 M): The industry standard for RNA and 2'-OMe. It is more acidic (pKa ~4.[1]28) than tetrazole, accelerating the protonation of the diisopropylamino leaving group.[]

-

BTT (0.25 M): Higher acidity (pKa ~4.08) yields the fastest kinetics but has lower solubility limits.

-

DCI (0.25 M): Less acidic but highly nucleophilic; effective but often requires slightly longer times than ETT for hindered amidites.

Phosphoramidite Concentration

-

Standard: 0.1 M in anhydrous acetonitrile (ACN).

-

Low-Scale (<1 µmol): 0.05 M is acceptable but riskier for 2'-OMe; 0.1 M is recommended to drive pseudo-first-order kinetics.

Core Protocol: Coupling Time Recommendations

The following matrix provides recommended contact times. These values assume a 0.1 M amidite concentration.

Table 1: Kinetic Recommendations for 2'-OMe Coupling

| Activator | Concentration | Recommended Coupling Time | Mechanism/Rationale |

| ETT | 0.25 M | 6.0 minutes | Optimal balance of speed and safety. Standard for 2'-OMe. |

| BTT | 0.25 M | 3.0 - 4.0 minutes | High acidity drives rapid activation; minimizes exposure time. |

| DCI | 0.25 M | 6.0 - 8.0 minutes | Relies on nucleophilic catalysis; robust but slower than thio-tetrazoles. |

| 1H-Tetrazole | 0.45 M | 12.0 - 15.0 minutes | Not Recommended. Slow kinetics increase risk of moisture scavenging. |

Critical Note: For G-rich sequences or 3'-terminal couplings on highly loaded supports (low pore size), increase the ETT coupling time to 10 minutes .

Experimental Workflow & Decision Tree

The following diagram illustrates the decision logic for optimizing 2'-OMe synthesis. It incorporates a "Self-Validating" loop using Trityl Monitoring.

Figure 1: Logic flow for selecting coupling parameters and responding to in-process quality control data.

Advanced Protocol: The "Double Coupling" Strategy

For sequences where purity is paramount (e.g., GMP production of ASOs), or when using older synthesizers with higher dead volumes, a Double Coupling cycle is superior to a single extended coupling.

Rationale:

-

Thermodynamics: Replenishing the column with fresh amidite and activator shifts the equilibrium toward product formation more effectively than simply letting a degrading activated intermediate sit longer.

-

Moisture Scavenging: The first shot scavenges trace water; the second shot completes the coupling.

Protocol:

-

Couple 1: Inject 2'-OMe Amidite + ETT. Wait 3.0 minutes .

-

Wash: Acetonitrile wash (removes hydrolyzed amidite).

-

Couple 2: Inject 2'-OMe Amidite + ETT. Wait 4.0 minutes .

-

Proceed: Oxidize and Cap.

Potential Pitfalls & Troubleshooting

The "n+1" Mutation Risk

While rare with ETT, highly acidic activators like BTT can theoretically cause acid-catalyzed detritylation during the coupling step if the time is excessive (>10 mins). This exposes the 5'-OH prematurely, leading to a double addition (n+1 dimer).

-

Prevention: Do not exceed 6 minutes when using BTT. If longer times are needed, switch to ETT or DCI.

Capping Considerations

Unlike 2'-F or DNA, 2'-OMe is robust.[3] Standard acetic anhydride/N-methylimidazole capping is safe. However, if combining 2'-OMe with standard RNA (TBDMS), ensure the capping mix does not contain DMAP if avoiding specific side reactions, though this is less critical for 2'-OMe alone.

References

-

Glen Research. RNA Synthesis - 2'-O-Methyl Analogues.[4][5][6] Glen Report 4-13.[6] [Link]

-

Glen Research. Activators, Columns and Plates: Benzylthiotetrazole (BTT).[5] Glen Report 16.23. [Link]

-

Sproat, B. S., et al. (1989).[7] Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides. Nucleic Acids Research, 17(9), 3373–3386.[7] [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 3. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Deprotection conditions for N6-phenoxyacetyl adenosine oligonucleotides

Application Note: AN-2024-PAC Optimized Deprotection Strategies for N6-Phenoxyacetyl (Pac-A) Adenosine Oligonucleotides

Abstract

The transition from standard benzoyl-protected adenosine (Bz-A) to N6-phenoxyacetyl adenosine (Pac-A) represents a critical shift toward "UltraMild" and "UltraFast" oligonucleotide synthesis. While standard chemistries require harsh ammonolysis (55°C, 8–16 hours), Pac-A enables complete deprotection in as little as 10 minutes or under non-nucleophilic conditions compatible with sensitive fluorophores (e.g., Cyanine, TAMRA) and labile modifications. This guide details the mechanistic basis of Pac-A lability, defines the "Capping Trap" that frequently compromises yields, and provides three validated deprotection protocols ranging from high-throughput manufacturing to delicate dye-labeled synthesis.

Mechanism of Action: The "Pac" Advantage

The kinetic superiority of Pac-A over Bz-A stems from the electronic properties of the protecting group.

-